molecular formula C9H7N3O3 B15231154 5-(4-Nitrophenyl)isoxazol-3-amine CAS No. 911052-41-0

5-(4-Nitrophenyl)isoxazol-3-amine

Cat. No.: B15231154
CAS No.: 911052-41-0
M. Wt: 205.17 g/mol
InChI Key: SJORLJIJFQWNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Isoxazole (B147169) Heterocycle in Chemical Sciences

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in chemical and pharmaceutical sciences. preprints.org Its unique electronic and structural properties contribute to a wide array of biological activities, making it a valuable component in the design of new therapeutic agents. preprints.org The presence of both a nitrogen and an oxygen atom allows for diverse intermolecular interactions, including hydrogen bonding, which is crucial for binding to biological targets. thieme-connect.de

Isoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities. preprints.org This versatility has led to the incorporation of the isoxazole moiety into several commercially available drugs. preprints.org The stability of the isoxazole ring under various reaction conditions, coupled with its susceptibility to specific ring-opening reactions, also makes it a versatile synthetic intermediate for the construction of other complex molecules.

Historical Development and Evolution of Isoxazole Chemistry

The chemistry of isoxazoles dates back to the late 19th and early 20th centuries, with early research focusing on the fundamental synthesis and reactivity of this heterocyclic system. A significant advancement in isoxazole synthesis was the development of the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne, a method that remains a cornerstone of isoxazole chemistry today.

Over the decades, the field has evolved significantly, with the development of more sophisticated and efficient synthetic methodologies. These include the use of various catalysts to control regioselectivity and improve yields, as well as the exploration of multicomponent reactions to generate molecular diversity. The ongoing refinement of synthetic routes has enabled chemists to create a vast library of isoxazole derivatives with tailored properties for various applications, particularly in drug discovery.

Rationale for Dedicated Investigation into 5-(4-Nitrophenyl)isoxazol-3-amine

The specific compound, this compound, combines three key structural features that make it a compelling subject for dedicated investigation: the isoxazole-3-amine core, the 4-nitrophenyl substituent, and the specific substitution pattern.

The isoxazole-3-amine moiety is a known pharmacophore, a structural unit responsible for a molecule's biological activity. The amino group at the 3-position can act as a key hydrogen bond donor and a site for further chemical modification, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological profiles.

The 4-nitrophenyl group is a strong electron-withdrawing group. Its presence can significantly influence the electronic properties of the isoxazole ring, potentially modulating the compound's reactivity and its interactions with biological targets. The nitro group itself can also participate in specific interactions and can be a precursor for the synthesis of other functional groups, such as an amino group, which can further expand the chemical space for derivatization.

The combination of these features in this compound suggests its potential as a scaffold for the development of new bioactive molecules. Its investigation is driven by the hypothesis that the unique interplay between the isoxazole-3-amine core and the 4-nitrophenyl substituent could lead to novel pharmacological properties.

Overview of Current Research Trajectories Involving Isoxazole-3-amines

Current research on isoxazole-3-amines is largely focused on their potential applications in medicinal chemistry. Scientists are actively exploring the synthesis of novel derivatives and evaluating their biological activities across a range of therapeutic areas.

One major research trajectory involves the functionalization of the amino group at the 3-position. By reacting this amine with various electrophiles, researchers can generate a diverse library of amides, ureas, sulfonamides, and other derivatives. This approach allows for the systematic exploration of the structure-activity relationship (SAR), aiming to identify compounds with optimized potency and selectivity.

Another significant area of investigation is the synthesis of 3-amino-5-arylisoxazoles with a wide variety of substituents on the aryl ring. researchgate.net This allows for the fine-tuning of the molecule's steric and electronic properties to enhance its interaction with specific biological targets. The 4-nitrophenyl group in the title compound is an example of such a substituent, and research in this area often involves exploring the effects of different electron-donating and electron-withdrawing groups on biological activity.

Furthermore, there is growing interest in the development of multicomponent reactions for the efficient synthesis of complex isoxazole-3-amine derivatives. preprints.org These reactions allow for the rapid assembly of multiple building blocks in a single step, accelerating the drug discovery process.

The biological evaluation of these newly synthesized compounds is a critical component of current research. Isoxazole-3-amines are being investigated for their potential as anticancer agents, anti-inflammatory drugs, and inhibitors of various enzymes. nih.gov While specific research on this compound is not extensively documented in publicly available literature, the broader research on related compounds provides a strong foundation and rationale for its continued investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

911052-41-0

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

5-(4-nitrophenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H7N3O3/c10-9-5-8(15-11-9)6-1-3-7(4-2-6)12(13)14/h1-5H,(H2,10,11)

InChI Key

SJORLJIJFQWNIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)N)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 5 4 Nitrophenyl Isoxazol 3 Amine

Regioselective [3+2] Cycloaddition Strategies for Isoxazole (B147169) Ring Formation

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful and widely used method for constructing five-membered heterocyclic rings like isoxazoles. nih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile. For the synthesis of 5-(4-nitrophenyl)isoxazol-3-amine, this strategy requires the regioselective reaction between a 4-nitrobenzonitrile (B1214597) oxide (the 1,3-dipole) and a suitable dipolarophile that provides the 3-amino functionality.

The key 1,3-dipole for this synthesis is 4-nitrobenzonitrile oxide. Nitrile oxides are typically unstable and are therefore generated in situ for immediate use in the cycloaddition reaction. nih.gov A common and effective method for their generation is the dehydrohalogenation of hydroxymoyl halides, which are themselves synthesized from the corresponding aldoxime. nih.gov For instance, 4-nitrobenzaldehyde (B150856) can be converted to (E)-4-nitrobenzaldehyde oxime, which is then halogenated to produce the hydroximoyl halide intermediate. nih.gov Subsequent treatment with a non-nucleophilic base eliminates a hydrogen halide to yield the highly reactive 4-nitrobenzonitrile oxide.

The choice of the dipolarophile is critical for achieving the desired 3-amino substitution pattern on the isoxazole ring. The reaction's regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile. To install the amino group at the C3 position of the isoxazole, a dipolarophile equivalent to an "amino-alkyne" is required.

One effective class of dipolarophiles for this purpose is α-cyanoenamines. dntb.gov.ua The reaction of a nitrile oxide with an α-cyanoenamine proceeds via a highly regioselective [3+2] cycloaddition, forming a transient isoxazoline (B3343090) intermediate which then spontaneously eliminates hydrogen cyanide (HCN) to yield the aromatic 5-aminoisoxazole. dntb.gov.uanih.gov While this specific reaction directly leads to a 5-amino substituted isoxazole, the principle demonstrates the utility of enamine-type structures as dipolarophiles for introducing amino functionalities. For the synthesis of the 3-amino isomer, a dipolarophile such as cyanamide (B42294) could theoretically be employed, which upon cycloaddition with 4-nitrobenzonitrile oxide would directly provide the 3-amino-5-(4-nitrophenyl)isoxazole structure.

The general reaction of nitrile oxides with enamines has been shown to be an efficient, one-step method for preparing 5-aminoisoxazoles with good yields. dntb.gov.uanih.gov The regioselectivity is high, consistently leading to a single regioisomer. nih.gov

Alternative Cyclocondensation and Cyclization Approaches

Beyond cycloadditions, cyclocondensation reactions offer a robust alternative for constructing the isoxazole ring. A highly effective strategy for synthesizing 3-aminoisoxazoles involves the reaction of a β-ketonitrile with hydroxylamine (B1172632). doi.org For the target compound, the required precursor would be 4-nitrobenzoylacetonitrile.

Crucially, the regiochemical outcome of this condensation—whether the 3-amino or the 5-amino isomer is formed—is highly dependent on the reaction conditions, particularly the pH. It has been demonstrated that the cyclization of β-ketonitriles with hydroxylamine can be directed to selectively produce the desired 3-aminoisoxazole (B106053) isomer. doi.org For example, the synthesis of 3-amino-5-tert-butylisoxazole (B1265968) was achieved regioselectively by reacting 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine in a weakly basic aqueous medium. doi.org In contrast, different conditions can favor the formation of the 5-aminoisoxazole regioisomer. This condition-dependent regioselectivity provides a powerful tool for the targeted synthesis of this compound from 4-nitrobenzoylacetonitrile and hydroxylamine.

Another related approach involves the reaction of enaminones with hydroxylamine. The regioselectivity of this reaction is also tunable based on the reaction conditions. Treating enaminones with aqueous hydroxylamine in DMF at elevated temperatures has been shown to produce 3-arylaminoisoxazoles, while conducting the reaction in the presence of a base like potassium hydroxide (B78521) (KOH) in water leads to the 5-arylaminoisoxazole isomer. nih.govacs.orgresearchgate.net This highlights the general principle that subtle changes in the reaction environment can dictate the cyclization pathway and thus the final product structure.

Green Chemistry Principles in the Synthesis of the Compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry, such as the use of safer solvents, catalytic methods, and energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles.

A notable example is the green multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles, including the related compound 5-amino-3-(4-nitrophenyl)isoxazole-4-carbonitrile. nih.gov This reaction proceeds efficiently in a deep eutectic solvent (DES) composed of potassium carbonate and glycerol (B35011) at room temperature, highlighting several green chemistry principles. nih.gov

The use of water as a reaction medium is a cornerstone of green chemistry. Several synthetic routes to isoxazoles have been successfully adapted to aqueous conditions. For instance, the synthesis of 5-arylisoxazole derivatives has been achieved by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, without the need for a catalyst. nih.gov This method offers advantages such as simple work-up, mild conditions, and high yields. nih.gov Similarly, three-component cyclocondensation reactions to form isoxazol-5(4H)-ones have been effectively carried out in water using biodegradable catalysts. niscpr.res.in The synthesis of 3,4,5-trisubstituted isoxazoles via the [3+2] cycloaddition of nitrile oxides has also been successfully performed in aqueous media under mild basic conditions at room temperature. nih.gov

Solvent-free, or neat, reaction conditions represent another significant green chemistry approach. The preparation of 3-methyl-4-nitro-5-styrylisoxazoles has been accomplished using solvent-free grinding, which minimizes waste and energy consumption. researchgate.net These examples demonstrate the feasibility of adapting the synthesis of this compound to more environmentally friendly solvent systems.

The use of catalysts can significantly improve the energy efficiency and atom economy of a reaction. A variety of catalysts have been employed in the synthesis of isoxazole derivatives. In the multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles, a deep eutectic solvent of K₂CO₃/glycerol acts as the catalytic medium, allowing the reaction to proceed rapidly at room temperature. nih.gov This method is not only energy-efficient but also utilizes a low-cost and environmentally friendly catalytic system. nih.gov

Other catalytic systems, such as sodium malonate in water, have been used for the three-component synthesis of isoxazol-5(4H)-ones at room temperature. niscpr.res.in The development of protocols that proceed under mild conditions, such as ambient temperature and pressure, is a key aspect of energy-efficient synthesis. Many of the reported green methods for isoxazole synthesis operate at room temperature, eliminating the need for heating and thus reducing energy consumption. nih.govniscpr.res.in

Table of Reaction Conditions for Regioselective Isoxazole Synthesis

PrecursorsProduct TypeKey Reaction ConditionsReference
Enaminones + Hydroxylamine3-ArylaminoisoxazolesAqueous hydroxylamine, DMF, 100 °C acs.org
Enaminones + Hydroxylamine5-ArylaminoisoxazolesAqueous hydroxylamine, KOH, TBAB, Water, Reflux acs.org
β-Ketonitriles + Hydroxylamine3-AminoisoxazolesWeakly basic aqueous media doi.org
Malononitrile + Aldehydes + Hydroxylamine5-Aminoisoxazole-4-carbonitrilesK₂CO₃/Glycerol, Room Temperature nih.gov
Enaminones + Hydroxylamine5-ArylisoxazolesAqueous media, no catalyst nih.gov

Purification and Yield Optimization Strategies

The successful synthesis of this compound is critically dependent on effective purification methods and optimized reaction conditions to maximize the yield and purity of the final product. Research in the field of heterocyclic chemistry has established several key strategies that are applicable to this specific compound, focusing on both the isolation of the product and the efficiency of its formation.

Purification Techniques

The purification of this compound, an organic compound containing a basic amine group, often requires specialized chromatographic techniques to overcome its potential interaction with standard silica (B1680970) gel.

Recrystallization: This is a fundamental and widely used technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and is determined experimentally to find one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For isoxazole derivatives, solvents like ethyl acetate (B1210297) (EtOAc) or ethanol (B145695) are often effective. nih.gov

Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography is the method of choice. However, the basic nature of the amine group in the target molecule can lead to strong, irreversible adsorption onto acidic silica gel, resulting in poor recovery and significant tailing of the elution peak. reddit.combiotage.com To mitigate this, several modifications to the standard procedure are employed:

Amine-Modified Mobile Phase: A common strategy involves adding a small amount of a competing base, such as triethylamine (B128534) (TEA) or ammonia, to the mobile phase (eluent). reddit.combiotage.com This additive neutralizes the acidic silanol (B1196071) groups on the silica surface, preventing the target amine from sticking to the column and allowing for its successful elution.

Amine-Functionalized Silica: An alternative approach is to use a stationary phase that is inherently basic, such as amine-functionalized silica. biotage.combiotage.com This type of column material provides a more inert surface for the purification of basic compounds, often enabling simpler solvent systems like hexane/ethyl acetate and leading to better separation and yield. biotage.com

Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol). This method is particularly useful for polar and ionizable compounds. Adjusting the pH of the mobile phase can enhance separation by controlling the ionization state of the amine. reddit.combiotage.com

The following table summarizes common purification methods applicable to this compound.

Purification MethodDescriptionApplicability & Key Considerations
Recrystallization Dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool, causing the pure compound to crystallize.Effective for removing less soluble or more soluble impurities. Solvent selection (e.g., ethyl acetate, ethanol) is crucial for good recovery. nih.gov
Silica Gel Column Chromatography (Modified) Separation based on polarity using a silica stationary phase. The mobile phase is modified with a base (e.g., 0.1-1% triethylamine).The basic additive prevents the amine from binding to the acidic silica, reducing streaking and improving yield. reddit.combiotage.com
Amine-Functionalized Column Chromatography Uses a stationary phase where silica is functionalized with amine groups, creating a basic surface.Ideal for basic compounds. It minimizes strong interactions and often allows for simpler, non-basic eluents (e.g., hexane/EtOAc), resulting in cleaner separations. biotage.com
Reversed-Phase Chromatography (C18) Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase (e.g., acetonitrile/water).Suitable for polar amines. Mobile phase pH can be adjusted to optimize retention and separation of ionizable compounds. biotage.com

Yield Optimization Strategies

Maximizing the yield of this compound involves the systematic optimization of various reaction parameters. The synthesis of the isoxazole ring is sensitive to factors such as the choice of base, solvent, and reaction temperature.

Solvent and Base System: The selection of an appropriate base and solvent system is paramount for promoting the desired reaction pathway while minimizing side reactions. mdpi.com In the synthesis of related heterocyclic systems like isoxazoles and triazoles, a variety of bases and solvents have been tested to find the optimal combination. mdpi.comnih.gov For instance, organic bases like N,N-diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with solvents ranging from polar aprotic (like DMF or DMSO) to aqueous mixtures can have a profound impact on reaction rate and yield. mdpi.comnih.gov The use of environmentally friendly solvents like water, often in the presence of a suitable catalyst, is a key aspect of modern green chemistry approaches to synthesizing isoxazole derivatives. nih.govmdpi.com

Catalyst Selection and Loading: In many modern synthetic protocols, a catalyst is employed to enhance the reaction rate and selectivity. For isoxazole synthesis, this can range from simple bases to more complex organocatalysts or nanoparticles. nih.govmdpi.com Optimization studies typically involve screening various catalysts and then fine-tuning the catalyst loading (the amount used) to achieve the highest yield in the shortest time, as excess catalyst can sometimes promote side reactions. mdpi.comresearchgate.net

Temperature and Reaction Time: Most isoxazole syntheses are carried out at room temperature to avoid degradation of reactants or products. nih.govnih.gov However, the optimal temperature must be determined empirically. Reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid the formation of degradation products from prolonged reaction times. mdpi.com

The table below illustrates a representative optimization study for the synthesis of a substituted isoxazole, demonstrating how systematic variation of reaction conditions can lead to significantly improved yields. While this data is for a related isoxazole, the principles are directly applicable to optimizing the synthesis of this compound.

EntryBase/CatalystSolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (TEA)Dichloromethane (DCM)251245
2K₂CO₃Dimethylformamide (DMF)251267
3DBUTetrahydrofuran (THF)25455 (with byproducts)
4DIPEAMethanol (MeOH)25678
5DIPEA95% Water / 5% MeOH25292
6Cell-Pr-NH₂ (14 mg)Water250.597

Data adapted from representative studies on isoxazole synthesis for illustrative purposes. mdpi.comnih.govmdpi.com

By carefully selecting purification techniques that are compatible with the amine functionality and by systematically optimizing reaction parameters such as the solvent, base, and temperature, it is possible to achieve high purity and maximize the isolated yield of this compound.

Chemical Reactivity and Transformations of 5 4 Nitrophenyl Isoxazol 3 Amine

Functionalization of the Amine Moiety

The 3-amino group of the isoxazole (B147169) ring is a key site for derivatization, allowing for the introduction of various substituents through reactions common to primary amines.

The primary amine of 5-(4-nitrophenyl)isoxazol-3-amine can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-(5-(4-nitrophenyl)isoxazol-3-yl)acetamide. These acylation reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Alkylation of the amine moiety can be achieved using alkyl halides. This reaction can lead to a mixture of mono- and di-alkylated products, and conditions can be optimized to favor one over the other. For example, using an excess of the primary alkylamine can favor mono-N-arylation. nih.gov

Arylation of the amine group can be accomplished through various methods, including transition-metal-free procedures. One such method involves the reaction with o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF), which generates a benzyne (B1209423) intermediate that is then trapped by the amine. nih.gov Copper- or palladium-catalyzed N-arylation reactions are also common methods for forming N-aryl bonds. nih.gov

Table 1: Examples of Amine Moiety Functionalization

Reaction TypeReagents and ConditionsProduct
AcylationAcyl chloride, base (e.g., pyridine)N-acylated derivative
AlkylationAlkyl halide, baseN-alkylated derivative(s)
Arylationo-silylaryl triflate, CsFN-arylated derivative

The primary aromatic amine group can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. This reaction forms a diazonium salt intermediate, which is often unstable but highly useful for subsequent derivatization. researchgate.net For weakly basic amines, diazotization can be challenging, and specific conditions, such as using tert-butyl nitrite in the presence of a stabilizer like 1,5-naphthalenedisulfonic acid, have been developed. researchgate.net

The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups through Sandmeyer-type reactions or other transformations. For example, treatment with copper(I) halides can introduce a halogen atom, while reaction with potassium iodide yields the corresponding iodo derivative. The diazonium group can also be replaced by a hydroxyl group upon heating in an aqueous acidic solution. These diazo intermediates are also crucial in the synthesis of azo dyes through coupling reactions with electron-rich aromatic compounds like phenols or anilines. researchgate.net

Table 2: Potential Derivatizations via Diazo Intermediates

ReagentProduct Functional Group
CuCl/HClChloro (-Cl)
CuBr/HBrBromo (-Br)
KIIodo (-I)
H₂O, heatHydroxyl (-OH)
HBF₄, heatFluoro (-F)
Electron-rich areneAzo linkage (-N=N-Ar)

Transformations of the Nitrophenyl Substituent

The nitro group on the phenyl ring is another key functional handle that can be selectively transformed, most notably through reduction.

The selective reduction of the aromatic nitro group to a primary amino group is a fundamental transformation in organic synthesis. jsynthchem.com This can be achieved using a variety of reducing agents, with the choice of reagent often depending on the presence of other reducible functional groups in the molecule. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. nih.gov

Chemical reducing systems are also widely employed. For instance, metals such as zinc, iron, or tin in the presence of an acid (e.g., HCl or acetic acid) are effective for nitro group reduction. nih.gov Other systems like sodium borohydride (B1222165) in the presence of a nickel catalyst (NaBH₄/Ni(PPh₃)₄) or hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder have been shown to selectively reduce nitro groups under mild conditions. jsynthchem.comniscpr.res.in The use of Ni(acac)₂ and polymethylhydrosiloxane (B1170920) (PMHS) also provides an excellent catalytic system for the chemoselective transfer hydrogenation of nitro compounds. rsc.org The resulting 5-(4-aminophenyl)isoxazol-3-amine is a valuable intermediate for further functionalization, such as diazotization or acylation of the newly formed aniline (B41778) moiety.

Partial reduction of the nitro group to intermediate oxidation states, such as nitroso or hydroxylamino derivatives, is also possible under carefully controlled conditions, though the complete reduction to the amine is more common.

Table 3: Reagents for Selective Nitro Group Reduction

Reagent SystemConditions
H₂, Pd/CCatalytic hydrogenation
Zn, Fe, or Sn in acidMetal-acid reduction
NaBH₄/Ni(PPh₃)₄Room temperature
Hydrazine glyoxylate, Zn or MgRoom temperature
Ni(acac)₂, PMHSMild conditions

Nucleophilic aromatic substitution (SNA_r) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group on the aromatic ring. nih.gov In this compound, the nitro group is a powerful electron-withdrawing group. If a good leaving group, such as a halogen, were present at the ortho or meta position relative to the isoxazole substituent (and thus ortho or para to the nitro group), SNA_r reactions with various nucleophiles (e.g., alkoxides, amines, thiolates) would be feasible. beilstein-journals.orgnih.gov However, in the parent compound, hydrogen is not a leaving group under typical SNA_r conditions. Therefore, direct nucleophilic substitution on the phenyl ring of this compound itself is not a generally applicable transformation. For such reactions to occur, the phenyl ring would need to be further substituted with a leaving group.

Isoxazole Ring Modifications and Fused Heterocycle Formation

The isoxazole ring itself can participate in reactions, particularly those leading to the formation of fused heterocyclic systems. This often involves the reactivity of the substituents in conjunction with the isoxazole core.

For example, the reduction of a nitrophenyl-substituted isoxazole can lead to a reductive heterocycle-heterocycle transformation. nih.gov The in-situ-generated aniline from the reduction of the nitro group can intramolecularly attack a suitable electrophilic site on the isoxazole ring or a side chain, leading to the formation of a new heterocyclic ring fused to the original phenyl ring. For instance, the reduction of (2-nitrophenyl)isoxazoles has been shown to yield quinolines, indoles, and quinolin-4(1H)-ones, depending on the substitution pattern of the isoxazole. nih.gov

While the 5-(4-nitrophenyl) substituent is not positioned for direct intramolecular cyclization onto the isoxazole ring following reduction, the principle of using the isoxazole as a scaffold for building more complex fused systems is well-established. nih.gov For example, if the amine group at the 3-position is first derivatized to introduce a reactive moiety, subsequent reactions can lead to the formation of fused systems like isoxazolo[5,4-b]pyridines or other related structures. The synthesis of fused heterocycles such as 3-aryl (6′,7′-benzo-1,5-hepta diazino) (3,2-d) isoxazoles has been achieved through the condensation of 3-aryl-4-formyl isoxazoles with diamines. researchgate.net This highlights the potential for functionalizing the isoxazole ring to enable the construction of larger, fused heterocyclic architectures. organic-chemistry.orgsemanticscholar.org

Ring Opening Reactions and Subsequent Derivatizations

The isoxazole ring, while generally stable, can undergo ring-opening reactions under various conditions, most notably through reductive cleavage of the N-O bond. This transformation is a powerful tool in organic synthesis as it unmasks a β-enaminone or related 1,3-dicarbonyl functionality, which can then be subjected to further derivatization.

Reductive ring opening of isoxazoles can be achieved using a variety of reagents, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney nickel), dissolving metal reductions (e.g., Na/NH₃), and other metal-based systems like iron in acetic acid (Fe/HOAc) or molybdenum hexacarbonyl [Mo(CO)₆]. nih.gov In the case of this compound, the initial step of such a reaction would be the cleavage of the N-O bond to form an enaminone intermediate. This intermediate possesses multiple reactive sites, allowing for a range of subsequent derivatizations. For instance, hydrolysis of the enaminone can yield a 1,3-diketone, while reaction with various electrophiles can lead to a diverse array of functionalized acyclic compounds.

While specific studies on the non-cyclizing ring-opening derivatizations of this compound are not extensively documented, the general reactivity pattern of isoxazoles suggests a high potential for such transformations. The presence of both an amino and a nitro group adds layers of complexity and opportunity for chemoselective reactions. For example, under controlled reductive conditions, it might be possible to selectively reduce the nitro group without cleaving the isoxazole ring, or vice versa, leading to different synthetic intermediates.

Reductive Heterocyclization to Novel Ring Systems

A particularly elegant and synthetically valuable transformation of nitrophenyl-substituted isoxazoles is their reductive heterocyclization. This process involves the simultaneous reduction of the nitro group to an amine and the reductive opening of the isoxazole ring, followed by an intramolecular condensation to form a new heterocyclic system.

Extensive research has been conducted on the reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles, which have been shown to be valuable precursors for the synthesis of quinoline-4-amines. nih.govnih.govresearchgate.net This transformation is typically carried out using reducing agents such as zinc or iron dust in acetic acid. nih.gov The reaction proceeds through the initial formation of a β-enaminone intermediate, as described in the previous section. Concurrently, the nitro group is reduced to an amino group. The newly formed aromatic amine then undergoes an intramolecular cyclization with one of the carbonyl groups of the unmasked dicarbonyl moiety, leading to the formation of the quinoline (B57606) ring system.

Although the starting material in these reported studies is a positional isomer of the compound of interest (the nitrophenyl group is at the 3-position and contains a nitro group at the ortho position), the underlying chemical principles are directly applicable to this compound. It is plausible that under similar reductive conditions, this compound could undergo a reductive heterocyclization to afford novel fused heterocyclic systems. The reaction would likely proceed through the reduction of the 4-nitro group to a 4-amino group and the opening of the isoxazole ring. The subsequent intramolecular cyclization could then lead to the formation of various bicyclic or tricyclic nitrogen-containing heterocycles, depending on the regioselectivity of the cyclization step.

Table 1: Examples of Reductive Heterocyclization of Substituted (2-Nitrophenyl)isoxazoles

Starting IsoxazoleReagents and ConditionsProductReference
3-(2-Nitrophenyl)isoxazoleZn⁰ dust, HOAc, 0–120 °CSubstituted quinoline-4-amines nih.gov
Substituted 3-(2-Nitrophenyl)isoxazolesFe⁰ dust, HOAcSubstituted quinoline-4-amines nih.gov
3,5-bis-(2-Nitrophenyl)isoxazoleFe/HOAcQuinolin-4(1H)-one and 4-aminoquinoline (B48711) derivatives nih.gov
4,5-bis-(2-Nitrophenyl)isoxazoleFe/HOAcQuinolin-4(1H)-one derivatives nih.gov

Electrophilic and Nucleophilic Substitutions on the Isoxazole Core

The isoxazole ring itself is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. However, the presence of the electron-donating 3-amino group can activate the ring towards such reactions, particularly at the C-4 position. The substitution pattern of the starting material, with substituents at positions 3 and 5, leaves the C-4 position as the most likely site for electrophilic attack. Reactions such as halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) or nitration could potentially introduce a substituent at this position, leading to 4-substituted-5-(4-nitrophenyl)isoxazol-3-amine derivatives.

Conversely, the 4-nitrophenyl substituent, being strongly electron-withdrawing, deactivates the phenyl ring towards electrophilic substitution. The directing effect of the nitro group would favor substitution at the meta position (relative to the nitro group). However, the isoxazole ring attached to the phenyl ring also influences the electron distribution.

Nucleophilic substitution reactions on the isoxazole ring itself are uncommon unless a good leaving group is present. In the case of this compound, the primary sites for nucleophilic attack are the carbon atoms of the phenyl ring activated by the nitro group. Specifically, nucleophilic aromatic substitution (SNAr) could potentially occur on the 4-nitrophenyl ring, although this would require harsh reaction conditions.

More relevant to the isoxazole core is the potential for nucleophilic substitution if the ring is first activated. For instance, if the isoxazole were to be N-alkylated or N-acylated at the ring nitrogen, this would increase the electrophilicity of the ring carbons, potentially making them more susceptible to nucleophilic attack. However, specific examples of such reactions for this compound are not well-documented in the literature.

Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 5-(4-Nitrophenyl)isoxazol-3-amine molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3-(4-nitrophenyl)-5-phenylisoxazole, reveals characteristic signals for the aromatic protons. rsc.org The protons on the 4-nitrophenyl group typically appear as two doublets in the downfield region, a result of their distinct electronic environments and coupling with adjacent protons. The protons of the phenyl ring also produce signals in the aromatic region. rsc.org A key indicator of the isoxazole (B147169) ring is a singlet peak corresponding to the C4-proton. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For 3-(4-nitrophenyl)-5-phenylisoxazole, the spectrum displays signals for the carbon atoms of the two aromatic rings and the isoxazole core. rsc.org The chemical shifts of the isoxazole ring carbons, particularly C3, C4, and C5, are diagnostic for this heterocyclic system. rsc.org

A detailed analysis of the ¹H and ¹³C NMR data for this compound and its analogues allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the 4-nitrophenyl group to the C5 position and the amine group to the C3 position of the isoxazole ring.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Isoxazole Derivative

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 8.38–8.34 m Ar-H (Nitrophenyl)
¹H 8.08–8.05 m Ar-H (Nitrophenyl)
¹H 7.88–7.84 m Ar-H (Phenyl)
¹H 7.54–7.49 m Ar-H (Phenyl)
¹H 6.91 s Isoxazole-H4
¹³C 171.4 s Isoxazole-C5
¹³C 161.1 s Isoxazole-C3
¹³C 148.6 s Ar-C (C-NO₂)
¹³C 135.2, 130.6, 129.1, 127.6, 126.9, 125.9, 124.2 - Aromatic Carbons
¹³C 97.4 s Isoxazole-C4

Data for 3-(4-nitrophenyl)-5-phenylisoxazole, a structurally similar compound. rsc.org

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy are indispensable for identifying the functional groups present in this compound and understanding its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. The presence of an amine (NH₂) group is confirmed by stretching vibrations in the region of 3400-3300 cm⁻¹. The nitro (NO₂) group will show strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the isoxazole and phenyl rings will appear in the 1600-1450 cm⁻¹ region. For instance, in related nitrophenyl-containing heterocycles, the NH group shows a band in the range of 3401–3289 cm⁻¹. nih.gov

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amine (N-H) Stretching 3400 - 3300
Nitro (N=O) Asymmetric Stretching ~1520
Nitro (N=O) Symmetric Stretching ~1340
Aromatic/Isoxazole (C=C, C=N) Stretching 1600 - 1450

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. For a related compound, 3-(4-nitrophenyl)-5-phenylisoxazole, the molecular weight is 266.25 g/mol . nih.gov The presence of an odd number of nitrogen atoms in this compound will result in an odd nominal molecular weight, a characteristic feature that aids in its identification. libretexts.org

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique can reveal bond lengths, bond angles, and intermolecular interactions in the solid state.

For a molecule like this compound, a single crystal X-ray diffraction study would provide unambiguous confirmation of its structure. The analysis would detail the planarity of the isoxazole and nitrophenyl rings and the orientation of the amine group. For instance, X-ray crystallographic studies on related 2-amino-3,4-dihydroquinazolines have been used to determine N-C-N bond distances and understand intermolecular interactions. nih.govnih.gov The crystal structure of a related tetrahydroisoquinoline derivative was determined by X-ray diffraction analysis, confirming its stereochemistry. nih.gov

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. The retention factor (Rf) value of the compound on a specific stationary phase (e.g., silica (B1680970) gel) with a given mobile phase provides a qualitative measure of its polarity.

Column Chromatography: For purification on a larger scale, column chromatography is employed. Using a suitable stationary phase like silica gel and an appropriate eluent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, allows for the effective separation of the desired compound from byproducts and unreacted starting materials. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and is a powerful tool for quantitative purity analysis. By using a suitable column and mobile phase, a sharp, symmetrical peak for this compound can be obtained, and its purity can be determined by integrating the peak area.

Theoretical and Computational Chemistry Investigations of the Chemical Compound

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analysis elucidates the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground state properties of molecules. For isoxazole (B147169) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine optimized geometries, including bond lengths and bond angles, as well as electronic properties like Mulliken charges. researchgate.netthaiscience.info

In a typical analysis of a molecule like 5-(4-Nitrophenyl)isoxazol-3-amine, the optimized structure would reveal key geometric parameters. For instance, the five-membered isoxazole ring is expected to be essentially planar. sapub.org A significant dihedral angle might exist between the planes of the isoxazole and the nitrophenyl rings, which can be influenced by intermolecular interactions in a crystal lattice. sapub.org The charge distribution analysis would likely show negative charges concentrated on the electronegative oxygen and nitrogen atoms of the nitro group and the isoxazole ring, while the carbon atoms bonded to them would carry positive charges. This charge distribution is crucial for identifying reactive sites within the molecule.

Table 1: Representative DFT-Calculated Properties for a Substituted Nitroaromatic Heterocycle Note: This table presents example data for a related nitroaromatic compound, 4-nitroaniline, to illustrate typical DFT calculation outputs. Specific values for this compound would require a dedicated study.

ParameterValueReference
Total Dipole Moment7.13 Debye thaiscience.info
HOMO Energy-7.06 eV thaiscience.info
LUMO Energy-3.17 eV thaiscience.info
HOMO-LUMO Energy Gap (ΔE)3.89 eV thaiscience.info

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for predicting chemical reactivity and electronic transitions. unar.ac.id The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a smaller gap suggests higher reactivity. sapub.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino-isoxazole moiety, while the LUMO would be centered on the electron-withdrawing nitrophenyl ring. sapub.orgunar.ac.id This spatial separation indicates that the lowest energy electronic transition corresponds to an intramolecular charge transfer (ICT) from the amino-isoxazole part to the nitrophenyl part. sapub.org This ICT character is a common feature in molecules with donor-acceptor architectures and is crucial for understanding their non-linear optical properties and biological activities. unar.ac.id

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational flexibility of a compound and its dynamic interactions with its environment, such as a protein binding site. mdpi.comtandfonline.com For isoxazole derivatives, MD simulations are frequently used to investigate the stability of protein-ligand complexes predicted by molecular docking. tandfonline.comnih.govacs.org

An MD simulation of this compound complexed with a biological target would typically be run for a duration on the nanosecond scale (e.g., 100 ns) to observe how the ligand settles into the binding pocket. tandfonline.com Key analyses include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and identifying persistent hydrogen bonds and hydrophobic interactions that contribute to binding affinity. mdpi.com Such studies can reveal that specific conformational motions in the protein are crucial for ligand binding and activity. mdpi.com

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction, including the structures of reactants, products, intermediates, and, crucially, transition states. For isoxazoles, computational studies have explored mechanisms of both their synthesis and subsequent reactions.

The most common synthesis of the isoxazole ring involves a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. nih.govunifi.it DFT calculations can model this pathway, confirming the energetics and stereoselectivity of the cycloaddition. Another key reaction of isoxazoles is photo-induced ring-opening and rearrangement. acs.orgaip.org Theoretical studies have shown that upon photoexcitation, the N–O bond of the isoxazole ring can cleave in an ultrafast process, leading to intermediates like vinylnitrenes, which can then rearrange to form other heterocycles, such as oxazoles. aip.org These computational investigations provide a detailed, step-by-step view of the reaction pathway that is often inaccessible through experimental means alone. nih.gov

Molecular Modeling and Docking Studies for Intermolecular Interactions (In Silico)

Molecular docking is an in silico technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is essential in drug discovery for screening virtual libraries of compounds and for understanding how a ligand interacts with the active site of its biological target. Numerous studies have employed molecular docking to investigate the potential of isoxazole derivatives as inhibitors of various enzymes. tandfonline.comnih.govnih.gov

In a typical docking study involving a compound like this compound, the ligand's structure is optimized and then placed into the binding site of a target protein whose 3D structure is known (e.g., from the Protein Data Bank). The docking algorithm then samples different conformations and orientations of the ligand, scoring them based on binding energy. researchgate.netacu.edu.in Results from docking studies on related isoxazole compounds show key interactions, such as hydrogen bonds formed by the isoxazole nitrogen or oxygen atoms and π-π stacking involving the aromatic rings. mdpi.comacu.edu.in

Table 2: Examples of Molecular Docking Studies on Isoxazole Derivatives Note: This table summarizes findings for various isoxazole derivatives to illustrate the application of this methodology.

Isoxazole Derivative ClassProtein TargetKey Findings/InteractionsReference
Isoxazole-Thiazole HybridsEstrogen Receptor (ER)High docking scores and favorable glide binding energies were reported. ijpsdronline.comijpsdronline.com
3-Phenyl-5-furan IsoxazolesCyclooxygenase-2 (COX-2)DFT optimized ligand showed selective binding affinity for COX-2 over COX-1. acu.edu.in
Trisubstituted IsoxazolesTubulinDocking identified stable binding within the colchicine (B1669291) binding site. tandfonline.com
Pyridine-Isoxazole DerivativesCarbonic Anhydrase (CA)Docking results supported in vitro enzyme inhibition, identifying key active site residues. nih.govacs.orgacs.org
Pyrazole-Isoxazole HybridsDihydrofolate Reductase (DHFR)Compounds exhibited high fitness scores with multiple bonding interactions at the active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Descriptor Generation

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors using statistical models. nih.gov For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. mdpi.com

In a 3D-QSAR study, a set of structurally related isoxazoles with known biological activities (the training set) are aligned based on a common scaffold. mdpi.comingentaconnect.com The CoMFA and CoMSIA methods then generate 3D grid fields around the molecules representing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. mdpi.com Statistical analysis, often using Partial Least Squares (PLS), creates a model that relates these field values to the observed biological activity. The resulting models, if statistically robust (indicated by high q² and r² values), can predict the activity of new, untested compounds and generate contour maps. mdpi.comresearchgate.net These maps highlight regions where modifying the molecule—for instance, by adding a bulky group, an electronegative atom, or a hydrophobic moiety—is likely to increase or decrease its biological activity, thus guiding rational drug design. mdpi.com

Table 3: Representative Statistical Results from a 3D-QSAR Study on Isoxazole Derivatives Note: This table shows example statistical parameters from a CoMFA/CoMSIA study on isoxazole derivatives targeting the Farnesoid X Receptor (FXR) to illustrate typical QSAR model validation.

Modelq² (Cross-validation coefficient)r² (Correlation coefficient)r²_pred (External validation)Reference
CoMFA0.6640.9600.872 mdpi.com
CoMSIA0.7060.9690.866 mdpi.com

Mechanistic Biological Investigations of 5 4 Nitrophenyl Isoxazol 3 Amine in Vitro and in Silico Approaches

In Vitro Enzyme Interaction and Inhibition Studies

While direct enzymatic inhibition studies specifically for 5-(4-Nitrophenyl)isoxazol-3-amine are not extensively detailed in the available literature, research on structurally related isoxazole (B147169) derivatives provides significant insights into its potential as an enzyme inhibitor. The isoxazole nucleus is a versatile scaffold for designing inhibitors for various enzymes.

For instance, different series of isoxazole derivatives have been evaluated for their inhibitory effects on enzymes such as 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. plos.orgnih.gov In these studies, certain derivatives demonstrated concentration-dependent inhibition of 5-LOX with IC50 values in the micromolar range. plos.orgnih.gov One study found a compound that inhibited 5-LOX with an IC50 value of 8.47 μM. plos.org

Furthermore, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and analyzed for their ability to inhibit xanthine oxidase. nih.gov Many of these compounds showed inhibitory potency in the micromolar to submicromolar range. nih.gov Other research has explored the weak inhibitory activity of certain fluorophenyl-isoxazole-carboxamides against lipase and α-amylase. nih.gov The effectiveness and target preference of these inhibitors are largely determined by the nature and position of substituents on the isoxazole and phenyl rings. plos.org

Enzyme TargetIsoxazole Scaffold InvestigatedKey FindingsIC50 Values (if reported)
5-Lipoxygenase (5-LOX)General Isoxazole DerivativesDemonstrated concentration-dependent inhibition. plos.orgnih.gove.g., 8.47 μM, 10.48 μM for specific compounds plos.org
Xanthine Oxidase5-Phenylisoxazole-3-carboxylic acid derivativesExhibited potent inhibition. nih.govMicromolar to submicromolar range nih.gov
Lipase & α-AmylaseFluorophenyl-isoxazole-carboxamidesShowed weak inhibitory activity. nih.gov>500 µg/ml nih.gov

Receptor Binding and Modulation Studies (In Vitro)

The isoxazole moiety is a key structural element in compounds designed to interact with various receptors. A significant area of investigation for isoxazole derivatives is their role as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for mediating fast synaptic transmission in the central nervous system. mdpi.com

Research has been conducted on bis(isoxazoles) derived from 5-nitroisoxazoles, which act as promising allosteric modulators of AMPA receptors. mdpi.com These studies, conducted using patch-clamp experiments, reveal that such compounds can potentiate kainate-induced currents, indicating a positive allosteric modulation. mdpi.com The activity of these modulators is highly dependent on the linker connecting the isoxazole units and the substituents on the isoxazole ring. mdpi.com

In silico docking studies often accompany in vitro assays to rationalize the observed activities and predict the binding modes of these compounds within the ligand-binding domain of receptors like the GluA2 AMPA receptor. mdpi.com Additionally, trisubstituted isoxazoles have been identified as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), highlighting the versatility of the isoxazole scaffold in receptor modulation. nih.gov

Cellular Pathway Perturbation Analysis (In Vitro)

Isoxazole derivatives, particularly those bearing nitroaromatic groups, are frequently evaluated for their ability to perturb cellular pathways, often in the context of anticancer research. These compounds can influence cell viability and proliferation by interfering with critical cellular processes.

Studies on various isoxazole-containing compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. nih.govnih.gov For example, certain 3,4-diaryl-5-aminoisoxazoles displayed potent cytotoxic activities with IC50 values in the low micromolar range. nih.gov The mechanism underlying this cytotoxicity often involves the disruption of the cell cycle and the induction of apoptosis. nih.gov

The induction of apoptosis (programmed cell death) and interference with cell cycle progression are hallmark mechanisms for many anticancer agents. Investigations into isoxazole derivatives have shown their potential to act through these pathways.

For instance, compound 13a, a 3,4-diaryl-5-aminoisoxazole, was found to arrest the cell cycle at the G2/M phase and induce apoptosis at concentrations between 0.1 and 1.0 μM. nih.gov The process of apoptosis induction by such compounds is often confirmed through assays like Annexin V-FITC/PI staining, which detects the externalization of phosphatidylserine—an early marker of apoptosis. mdpi.commdpi.com The increase in the cell population in the Sub-G1 phase of the cell cycle, as measured by flow cytometry, is another strong indicator of apoptosis. nih.gov

The presence of a nitrophenyl group, as in this compound, can be a significant contributor to these effects, as related heterocyclic compounds containing this moiety have been shown to induce apoptosis and cause cell cycle arrest. mdpi.com

Compound ClassCell LineReported ActivityIC50 Values
Isoxazole-carboxamide (2d)HeLaCytotoxic Activity15.48 μg/ml nih.gov
Isoxazole-carboxamide (2d, 2e)Hep3BCytotoxic Activity~23 μg/ml nih.gov
Isoxazole-carboxamide (2a)MCF-7Cytotoxic Activity39.80 μg/ml nih.gov
3,4-diaryl-5-aminoisoxazole (11a, 13a)Various human cancer cellsPotent CytotoxicityLow micromolar range nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biochemical and Cellular Activity (In Silico and In Vitro)

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, guiding the optimization of lead compounds to enhance potency and selectivity while minimizing toxicity. For this compound and its analogs, SAR studies focus on how modifications to the isoxazole core and its substituents influence biological activity.

Key structural features for analysis include:

The nature and position of substituents on the phenyl ring at C-5.

The functional group at the C-3 position (e.g., the amino group).

Substituents at the C-4 position of the isoxazole ring.

For example, in the study of 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine oxidase inhibitors, it was found that transforming a cyano group on the phenyl ring into a nitro group led to a general decrease in inhibitory potency. nih.gov This highlights the sensitive dependence of activity on the electronic properties of the substituent. Conversely, in other contexts like antiviral activity, the presence of a 4-nitrophenyl group can be crucial for potency.

To build a comprehensive SAR profile, chemists systematically synthesize series of analogs where specific parts of the parent molecule are altered. The synthesis of 3,5-disubstituted isoxazoles, such as the target compound, is often achieved through the cyclization of chalcone derivatives with hydroxylamine (B1172632) hydrochloride. ipindexing.com

Other synthetic strategies involve multi-step reactions to introduce diverse functionalities. For instance, analogs can be prepared by modifying a carboxylic acid precursor, such as 5-methyl-3-phenylisoxazole-4-carboxylic acid, to create a library of amides by coupling it with various amines. acs.orgcore.ac.uk The synthesis of 5-chloro-3-(4-nitrophenyl)isoxazole has also been reported as an intermediate for further derivatization. nih.gov These synthetic efforts allow for the exploration of how changes in steric bulk, electronic properties, and hydrogen bonding potential at different positions on the scaffold affect biological outcomes. acs.orgcore.ac.uk

By testing systematically synthesized analogs against specific biological targets, researchers can draw direct correlations between structural features and activity.

Phenyl Ring Substituents (C-5): The substitution pattern on the phenyl ring at the C-5 position is critical. For AMPA receptor modulators, the nature of this aryl group influences binding affinity and allosteric effects. mdpi.com For enzyme inhibitors, electron-withdrawing groups (like the nitro group) versus electron-donating groups can completely alter the potency and even the mechanism of inhibition. plos.orgnih.gov

Isoxazole C-3 Position: The 3-amino group in the target compound is a key site for interaction, potentially forming hydrogen bonds with amino acid residues in a target protein's active site. Replacing this amine with other functional groups, such as a carboxylic acid, dramatically changes the molecule's properties and target profile, as seen in the case of xanthine oxidase inhibitors. nih.gov

Isoxazole C-4 Position: While unsubstituted in the parent compound, adding groups at the C-4 position can introduce new interaction points or alter the molecule's conformation. Studies on trisubstituted isoxazoles as RORγt ligands show that linkers and substituents at C-4 are pivotal for achieving high binding affinity and potency. nih.gov

Advanced Academic Applications of the Chemical Compound

Utilization as a Synthetic Building Block for Complex Architectures

The true power of 5-(4-nitrophenyl)isoxazol-3-amine in academic research lies in its utility as a versatile synthetic intermediate. The presence of multiple reactive sites—the amino group, the aromatic nitro group, and the isoxazole (B147169) ring itself—allows for the construction of a diverse range of complex molecular architectures.

The 3-amino-isoxazole scaffold is a well-established precursor for building more elaborate heterocyclic structures. The amine group can participate in cyclocondensation reactions with various electrophiles to form fused ring systems. For instance, aminoazoles are known to react with other reagents to create fused pyrimidine (B1678525) rings, a strategy that can be applied to this compound to access novel isoxazolo[5,4-d]pyrimidines. frontiersin.org

Furthermore, the functional groups on the molecule can be derivatized to induce cyclization. The amine group can undergo reactions like acylation or sulfonylation. vulcanchem.com Subsequent intramolecular reactions, potentially involving the nitro group or the phenyl ring, can lead to the formation of complex polycyclic or spirocyclic systems. vulcanchem.com A key transformation is the reduction of the nitro group to an amine, yielding 5-(4-aminophenyl)isoxazol-3-amine. This resulting diamine is a powerful bifunctional building block, capable of being integrated into a variety of heterocyclic frameworks through reactions with diketones, diesters, or other bifunctional reagents to create fused systems like benzodiazepines or other polyheterocycles. vulcanchem.comnih.gov The [3+2] cycloaddition reaction is another powerful method for constructing polycyclic compounds, and nitrogen-containing heterocycles like isoxazoles can be precursors for such transformations. mdpi.com

Reaction Type Reactants Potential Product Class Significance
Cyclocondensation Dicarbonyl compounds, β-KetoestersFused Pyrimidines (Isoxazolopyrimidines)Access to novel heterocyclic cores for medicinal chemistry. frontiersin.org
Nitro Group Reduction Fe/HOAc, Zn/NH₄Cl5-(4-Aminophenyl)isoxazol-3-amineCreates a key bifunctional intermediate for further synthesis. vulcanchem.com
Amine Sulfonylation Mesyl ChlorideSpirocyclic Bis-sulfonamidesGeneration of complex 3D structures with potential biological activity. vulcanchem.com
Fused System Synthesis Bifunctional Reagents (post-reduction)Polycyclic HeterocyclesConstruction of large, complex molecular architectures. nih.gov

While not a natural product itself, this compound serves as a valuable synthetic intermediate for creating analogs of naturally occurring molecules. The isoxazole ring is a component of numerous biologically active compounds and is considered a privileged scaffold in medicinal chemistry. symc.edu.cn Researchers often use isoxazole-containing building blocks to construct the core of a synthetic target or to create hybrid molecules that combine the features of a natural product with the unique properties of the isoxazole ring. symc.edu.cn

The strategy involves using this compound as a starting point. The amine and nitro groups act as chemical handles that can be strategically modified in a multi-step synthesis to build a more complex molecule that mimics a natural product's structure or function. This approach allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Role in Materials Science and Supramolecular Chemistry

The distinct electronic and structural properties of this compound make it a candidate for applications in the development of novel organic materials.

The compound possesses the necessary functional groups to act as a monomer in polymerization reactions. The primary amine group can react with diacyl chlorides or dianhydrides to form high-performance polymers such as polyamides and polyimides, respectively. The rigidity of the isoxazole and phenyl rings would likely impart desirable thermal stability and mechanical strength to the resulting polymers.

Furthermore, the reduction of the nitro group to a second amine group would transform the molecule into a diamine monomer. This monomer, 5-(4-aminophenyl)isoxazol-3-amine, could be used in step-growth polymerization to create polymers where the isoxazole moiety is part of the polymer backbone. Such materials could exhibit unique optical or electronic properties due to the integrated heterocyclic system.

The structure of this compound is well-suited for acting as a ligand in coordination chemistry. The isoxazole ring contains both a nitrogen and an oxygen atom that can act as donor sites for metal ions. In combination with the exocyclic 3-amino group, the molecule can function as a bidentate or tridentate chelating agent, capable of forming stable complexes with a variety of transition metals. The 4-nitrophenyl group serves to modulate the electronic properties of the ligand, which in turn influences the stability and reactivity of the resulting metal complex. These complexes could find applications in catalysis, sensing, or as building blocks for more complex supramolecular assemblies.

Development of Chemical Probes and Tools for Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems. pitt.eduresearchgate.net this compound is an excellent scaffold for the design of fluorescent probes for biological research. This is based on the principle of photoinduced electron transfer (PET), a common mechanism for fluorescence quenching. mdpi.com

In a typical design, the molecule would consist of three parts:

Fluorophore: The core structure that has the potential to fluoresce.

Quencher/Receptor: The 4-nitrophenyl group is a potent electron-withdrawing group and can act as an efficient quencher, suppressing the fluorescence of a nearby fluorophore through PET. mdpi.com

Reactive Handle: The 3-amine group serves as a crucial attachment point for a "recognition moiety."

This recognition moiety is designed to bind selectively to a specific biological target, such as an enzyme, a protein, or a small molecule like thiophenol. nih.gov In the unbound state, the probe is non-fluorescent because the nitrophenyl group quenches the emission. Upon binding to its target, a conformational or electronic change occurs in the recognition moiety, which disrupts the PET process. This "turns on" the fluorescence, providing a detectable signal that indicates the presence and location of the target within a biological system. mdpi.comnih.gov This strategy allows for the sensitive and selective detection of biomolecules in complex environments like living cells.

Future Research Directions and Emerging Opportunities in 5 4 Nitrophenyl Isoxazol 3 Amine Research

Discovery of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. Future research on 5-(4-Nitrophenyl)isoxazol-3-amine will likely focus on developing "green" synthetic protocols that offer advantages over classical methods. Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, in which three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly efficient. mdpi.com The development of a one-pot MCR for the synthesis of this compound could significantly streamline its production, reducing waste and saving energy. mdpi.com

Aqueous Media Synthesis: The use of water as a solvent is a key principle of green chemistry, as it is non-toxic, inexpensive, and environmentally friendly. mdpi.com Research into performing the synthesis of this compound and its derivatives in aqueous media is a promising direction. mdpi.comnih.gov

Novel Catalysis: The exploration of new catalytic systems is crucial for enhancing reaction efficiency. This includes the use of amine-functionalized cellulose (B213188) or other biodegradable catalysts that can be easily recovered and reused. mdpi.com Metal-free catalytic systems are also gaining traction to avoid the costs and toxicity associated with metal catalysts. rsc.org

Alternative Energy Sources: The use of microwave irradiation or ultrasonication can often accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating. rsc.org Applying these energy sources to the synthesis of this compound could lead to more efficient and sustainable processes.

Elucidation of Undiscovered Chemical Reactivity and Transformation Pathways

A thorough understanding of the chemical reactivity of this compound is essential for its application in synthesis and materials science. Future research will likely delve into previously unexplored transformation pathways.

One significant area of interest is the reductive cleavage of the isoxazole (B147169) N-O bond. This transformation can yield enamino ketones, which are versatile intermediates for the synthesis of other complex molecules and heterocycles. nih.gov For this compound, this could open up pathways to novel compound classes.

Furthermore, the functional groups on the molecule present opportunities for a variety of transformations:

The nitro group can be reduced to an amine, providing a handle for further derivatization and the synthesis of new families of compounds.

The amino group at the 3-position is a nucleophilic site that can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. nih.govresearchgate.net

The isoxazole ring itself can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups like the nitro group. mdpi.comrsc.org This allows for the introduction of a wide range of substituents at the 5-position of the isoxazole ring.

A detailed investigation into these and other potential reactions will provide a more complete picture of the chemical space accessible from this compound.

Integration of Advanced Machine Learning and AI in Compound Design and Prediction

The synergy between computational chemistry and synthetic chemistry is accelerating the discovery of new molecules with desired properties. For this compound, machine learning and artificial intelligence can play a pivotal role in several areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the chemical structure and biological activity of a series of related compounds, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. researchgate.net This can guide the design of more potent and selective analogs of this compound for various applications.

In Silico ADMETox Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMETox) properties of a compound are critical for its development as a therapeutic agent. Machine learning models can predict these properties from the chemical structure, allowing for the early identification of potentially problematic candidates and the design of molecules with more favorable profiles. researchgate.net

Molecular Docking and Dynamics: These computational techniques can be used to predict how this compound and its derivatives might bind to biological targets such as enzymes or receptors. acs.org This can help to elucidate its mechanism of action and guide the design of compounds with improved binding affinity and selectivity.

Generative Models for Novel Compound Design: AI-powered generative models can design novel molecular structures with specific desired properties. By training these models on large datasets of known isoxazole derivatives, it may be possible to generate new analogs of this compound with enhanced characteristics.

The integration of these advanced computational tools will undoubtedly streamline the research and development process for this class of compounds.

Exploration of Interdisciplinary Applications in Niche Scientific Domains

The versatile structure of the isoxazole scaffold suggests that this compound and its derivatives could find applications in a variety of scientific fields beyond traditional organic chemistry.

In medicinal chemistry , isoxazole derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govrsc.orgmdpi.com Future research could focus on screening this compound and its analogs for activity against a panel of disease targets. For instance, some isoxazole-containing compounds have been investigated as inhibitors of enzymes like carbonic anhydrase or as allosteric modulators of AMPA receptors, suggesting potential applications in oncology and neuroscience. mdpi.comacs.orgnih.gov

In the field of agrochemicals , isoxazole derivatives have been developed as herbicides, fungicides, and insecticides. mdpi.com The unique substitution pattern of this compound may confer novel biological activities relevant to crop protection.

In materials science , certain organic molecules with push-pull electronic systems exhibit nonlinear optical (NLO) properties, making them useful for applications in telecommunications and optical computing. mdpi.com The presence of the electron-donating amino group and the electron-withdrawing nitrophenyl group on the isoxazole core of this compound suggests that it and related structures could be investigated for their NLO properties.

The exploration of these and other interdisciplinary applications will require collaboration between chemists, biologists, physicists, and materials scientists, and could lead to the discovery of new and unexpected uses for this versatile compound.

Q & A

Q. Q1. What are the recommended synthetic routes for 5-(4-Nitrophenyl)isoxazol-3-amine, and how do reaction conditions influence yield?

A1: The compound can be synthesized via cycloaddition reactions between nitrile oxides and dipolarophiles. For example, nitrile oxides generated in situ from hydroxymoyl chlorides can react with 4-nitrophenyl-substituted alkynes to form the isoxazole core . Key parameters include solvent polarity (e.g., dichloromethane vs. THF), temperature (room temperature to 80°C), and catalyst choice (e.g., hypervalent iodine reagents for regioselectivity). Yields typically range from 50–75%, with impurities arising from competing side reactions like over-oxidation of the nitro group .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

A2:

  • NMR : 1^1H and 13^{13}C NMR confirm the isoxazole ring (e.g., δ 6.5–7.5 ppm for aromatic protons) and nitrophenyl substituents (δ 8.0–8.5 ppm for nitro-adjacent protons) .
  • IR : Strong absorption bands at ~1520 cm1^{-1} (NO2_2 asymmetric stretching) and ~1350 cm1^{-1} (NO2_2 symmetric stretching) validate the nitro group .
  • HRMS : Exact mass analysis ensures molecular formula consistency (e.g., C9_9H7_7N3_3O3_3 requires m/z 205.0485) .

Intermediate/Advanced Research Questions

Q. Q3. How does the electronic nature of the 4-nitrophenyl group influence the reactivity of the isoxazole ring in further functionalization?

A3: The nitro group is a strong electron-withdrawing group, directing electrophilic substitution to the meta position of the phenyl ring and deactivating the isoxazole toward nucleophilic attack. For example, attempts to alkylate the isoxazole nitrogen may require activating agents like BF3_3-etherate to overcome electron deficiency . Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity in reactions like halogenation or cross-coupling .

Q. Q4. What are the common degradation pathways of this compound under acidic/basic conditions?

A4:

  • Acidic hydrolysis : The isoxazole ring undergoes ring-opening to form β-ketonitriles, with the nitro group stabilizing intermediates via resonance. For example, 1M HCl at 60°C degrades the compound into 4-nitrophenylacetonitrile derivatives .
  • Basic conditions : Hydroxide attack at the C-4/C-5 positions leads to cleavage, forming nitrophenyl ketones. Stability studies (HPLC monitoring) show ~30% degradation in 0.1M NaOH over 24 hours .

Q. Q5. How can researchers resolve contradictions in reported biological activity data for this compound?

A5: Discrepancies in antimicrobial or anti-inflammatory activity (e.g., IC50_{50} variability) may arise from:

  • Assay conditions : Differences in solvent (DMSO vs. aqueous buffers) affect solubility and bioavailability.
  • Purity : HPLC purity thresholds (>95% vs. <90%) significantly impact biological reproducibility .
  • Structural analogs : Compare activity with derivatives like 5-(3-nitrophenyl)isoxazol-3-amine to isolate nitro-group-specific effects .

Advanced Mechanistic and Application-Oriented Questions

Q. Q6. What strategies optimize the compound’s pharmacokinetic profile for CNS-targeted studies?

A6:

  • Lipophilicity adjustment : Introduce methyl groups to the isoxazole ring (logP reduction from 2.1 to 1.7) to enhance blood-brain barrier penetration .
  • Prodrug design : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups, which hydrolyze in vivo to release the active compound .

Q. Q7. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interaction studies?

A7: In vitro assays (human liver microsomes) show moderate CYP3A4 inhibition (IC50_{50} ~15 µM), likely due to nitro group-mediated heme iron coordination. Researchers should:

  • Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) for high-throughput screening.
  • Compare inhibition kinetics with structurally related compounds like 5-(4-methoxyphenyl)isoxazol-3-amine to isolate electronic effects .

Data Interpretation and Experimental Design

Q. Q8. How should researchers design stability-indicating methods for this compound?

A8:

  • Forced degradation : Expose to UV light (ICH Q1B guidelines), 0.1M HCl/NaOH, and 3% H2_2O2_2 to identify degradation products.
  • HPLC method : Use a C18 column with mobile phase (acetonitrile:0.1% TFA in water, 60:40), UV detection at 254 nm. Validate precision (RSD <2%) and accuracy (98–102% recovery) .

Q. Q9. What computational tools are recommended for predicting the compound’s environmental toxicity?

A9:

  • QSAR models : EPI Suite predicts moderate aquatic toxicity (LC50_{50} for fish ~10 mg/L).
  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity with environmental oxidants like ozone .

Comparative and Derivative Studies

Q. Q10. How does this compound compare to its 5-(4-methoxyphenyl) analog in terms of synthetic complexity and bioactivity?

A10:

  • Synthesis : The methoxy derivative requires milder conditions (e.g., no need for nitro-group protection), with yields ~10% higher .
  • Bioactivity : The nitro analog exhibits stronger antifungal activity (MIC 8 µg/mL vs. 32 µg/mL for methoxy) due to enhanced electrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.